The compound 5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2H-isoindole-1,3-dione is a complex organic molecule characterized by a unique combination of functional groups, including a thiazolidinone ring, a furan ring, and an isoindole dione structure. This compound is also known as Bioymifi and is recognized for its potential applications in cancer therapy due to its ability to induce apoptosis in cancer cells through the activation of specific death receptors.
5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2H-isoindole-1,3-dione falls under the classification of small organic molecules with potential pharmaceutical applications. It is specifically categorized as a thiazolidinone derivative and has been studied for its role as a TRAIL receptor DR5 binding agent.
The synthesis of 5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2H-isoindole-1,3-dione typically involves multiple synthetic steps. The initial step involves the formation of the thiazolidinone ring through the condensation of a bromophenyl-substituted thiazolidinone precursor with an appropriate aldehyde under basic conditions.
The reaction conditions generally require:
After forming the thiazolidinone intermediate, it is further reacted with a furan derivative to yield the final product. This multi-step synthesis necessitates careful control of reaction conditions to optimize yield and purity .
The molecular formula for 5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2H-isoindole-1,3-dione is , with a molecular weight of approximately 494.32 g/mol.
Key structural identifiers include:
The structure features several rings and functional groups that contribute to its biological activity .
5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-y)-2H-isoindole-1,3-dione can participate in various chemical reactions:
The mechanism of action for 5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-y)-2H-isoindole-1,3-dione involves its interaction with specific molecular targets within cells. The compound binds to TRAIL receptors (specifically DR5), leading to receptor clustering and activation of apoptotic pathways through FADD/caspase-dependent mechanisms. This process results in programmed cell death in various cancer cell lines .
The compound exhibits solid-state characteristics typical of organic molecules with complex structures. Its melting point, solubility parameters, and crystallographic data are crucial for practical applications but are not extensively detailed in the available literature.
Significant chemical properties include:
These properties influence its behavior in biological systems and during synthesis .
5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylydene]methyl}furan - 2 - yl) - 2H - isoindole - 1 , 3 - dione, known as Bioymifi, has been identified as a promising candidate for cancer therapy due to its ability to induce apoptosis via DR5 activation. Its applications extend to research in oncology, particularly in studies focusing on targeted therapies against various tumors .
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how complex molecules can be designed for specific therapeutic outcomes.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0